
Amino-PEG7-alcohol
Descripción general
Descripción
Amino-PEG7-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Molecular Structure Analysis
Amino-PEG7-alcohol has a molecular formula of C14H31NO7 . It contains an amino group and a hydroxyl group, which are connected by a polyethylene glycol (PEG) spacer .Chemical Reactions Analysis
The amino group in Amino-PEG7-alcohol is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Amino-PEG7-alcohol has a molecular weight of 325.4 g/mol . It is a PEG derivative, which means it is likely to be hydrophilic and soluble in water .Aplicaciones Científicas De Investigación
Mass Spectrometry
- Amino alcohols, including structures similar to Amino-PEG7-alcohol, have been analyzed using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This technique, utilizing polyethylene glycol (PEG) as an internal reference, is effective for determining the accurate mass of protonated molecule ions of amino alcohols, with errors less than 5 × 10^-6 (Geng, Guo, Zhao, & Ma, 2010).
Drug Conjugation and Delivery
- PEG conjugates of amino alcohols have been synthesized for antitumor applications, such as a poly(ethylene glycol) (PEG) conjugate of 10-amino-7-ethyl camptothecin, demonstrating chemoselective N-acylation and potent activity against murine leukemia cell lines (Guiotto et al., 2004).
- Heterobifunctional PEG derivatives possessing both “click” and electrophilic functionalities have been prepared for use in bioconjugation applications, such as amino-PEG-alcohol, demonstrating the ability for versatile bioconjugation chemistry (Cardoen, Burke, Sill, & Mirosevich, 2012).
Polymer Conjugation for Therapeutic Applications
- PEGylated polyester dendrimers with core functionalization, including amino groups, have been synthesized for applications like drug delivery and in vivo imaging, showing promising properties for therapeutic and diagnostic applications (Guillaudeu et al., 2008).
- Site-specific PEGylation of proteins, where linear polyethylene glycol (PEG) is attached to peptides and proteins, has been developed to improve the pharmacokinetics of peptide and protein therapeutics. This includes targeting amino acids with PEG derivatives for stabilization in vivo (Nischan & Hackenberger, 2014).
Analytical and Synthetic Chemistry
- Amino functionalized PEGylated silica nanoparticles have been synthesized for potential biomedical applications. These particles have been shown to be stable in water media for extended periods, underlining their utility in biomedical fields (Branda et al., 2010).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOLBMLEZIVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG7-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
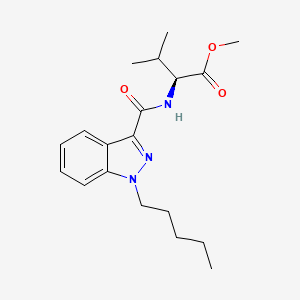
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
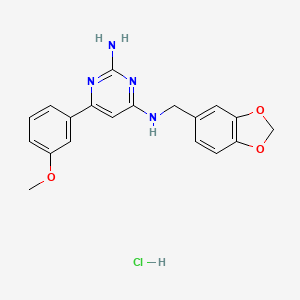

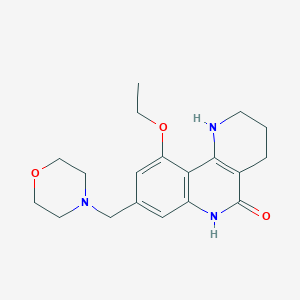
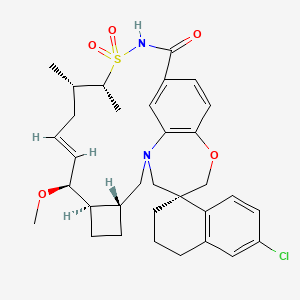
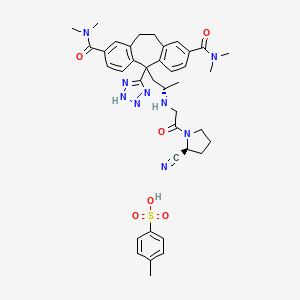
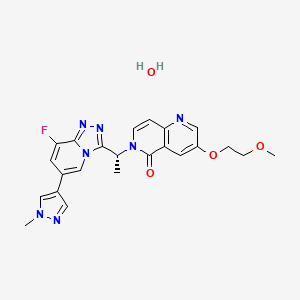

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)